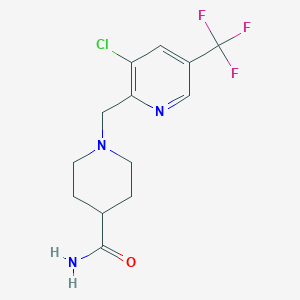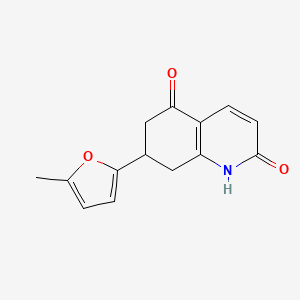
Chlorobenzene-3,5-D2
Übersicht
Beschreibung
Chlorobenzene-3,5-D2, also known as Chloro(3,5-2H2)benzene, is a deuterated form of chlorobenzene. It is a colorless, flammable liquid with a molecular formula of C6H3ClD2. This compound is used in various scientific research applications due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorobenzene-3,5-D2 can be synthesized through the deuteration of chlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of chlorobenzene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorobenzene and deuterium gas over a palladium catalyst bed. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobenzene-3,5-D2 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated phenol.
Oxidation Reactions: It can be oxidized to form deuterated chlorobenzene derivatives.
Reduction Reactions: this compound can be reduced to form deuterated benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Deuterated Phenol: Formed through nucleophilic substitution.
Deuterated Chlorobenzene Derivatives: Formed through oxidation.
Deuterated Benzene: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Chlorobenzene-3,5-D2 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chlorobenzene in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of chlorobenzene in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of chlorobenzene-based drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of Chlorobenzene-3,5-D2 involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of reaction and the stability of intermediates.
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene-3,5-D2 can be compared with other deuterated and non-deuterated chlorobenzene derivatives:
Chlorobenzene: The non-deuterated form, which is widely used as a solvent and intermediate in chemical synthesis.
Deuterated Chlorobenzene (Chlorobenzene-D5): Another deuterated form with five deuterium atoms, used in similar applications as this compound but with different isotopic labeling patterns.
Fluorobenzene: A similar halobenzene compound with a fluorine atom instead of chlorine, used in different chemical and industrial applications.
This compound is unique due to its specific deuterium labeling, which makes it valuable for isotopic studies and applications where precise tracking of molecular transformations is required.
Eigenschaften
IUPAC Name |
1-chloro-3,5-dideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)

![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)





![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)


